![molecular formula C17H19NO6 B1395527 Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate CAS No. 477871-81-1](/img/structure/B1395527.png)
Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate
Overview
Description
“Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It also contains a 3,4-dimethoxybenzyl group, which is a benzyl group substituted with two methoxy groups at positions 3 and 4 .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 3,4-dimethoxybenzyl group would contribute to the overall structure, as would the pyridine ring and the acetate group .Scientific Research Applications
Solubilizing Protective Group
The 3,4-dimethoxybenzyl group, a component of the compound, can act as a solubilizing protective group for the thiol moiety. This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons .
Cellulose Dissolution
Ionic liquids derived from lignin, which shares structural similarities with the compound , have been used in cellulose dissolution studies. These ionic liquids have shown the ability to dissolve microcrystalline cellulose, which could be useful in biomass pretreatment for enzymatic hydrolysis to monomeric sugars .
Antibiotic Structure-Activity Relationships
Ionic liquids derived from lignin have also been studied for their antibiotic structure-activity relationships. Depending on their degree of basicity, these ionic liquids showed differential cytotoxic activity against E. coli and D. magna .
4. Synthesis of Extended Aromatic Thiolate Monolayers The 3,4-dimethoxybenzyl group can be used in the synthesis of extended aromatic thiolate monolayers. These monolayers are frequently used in a wide range of applications .
5. Synthesis of Novel Lignin-Derived Ionic Liquids The compound’s structural components share similarities with lignin-derived ionic liquids. These ionic liquids have been synthesized with extended N-alkyl chains, which have shown to decrease melting points and increase antibacterial activity .
Biofuel Production
Ionic liquids derived from lignin have been used in the production of isoprenol, a drop-in biofuel and precursor for commodity chemicals .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets .
Mode of Action
It is known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been known to have various adme properties .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can influence the action of similar compounds .
properties
IUPAC Name |
methyl 2-[1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-2-oxopyridin-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-22-14-5-4-11(8-15(14)23-2)10-18-7-6-13(19)12(17(18)21)9-16(20)24-3/h4-8,19H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJLVJKBSNVUQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CC(=C(C2=O)CC(=O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818008 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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